molecular formula C16H18N2O3 B2990446 N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-63-0

N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2990446
CAS RN: 1105220-63-0
M. Wt: 286.331
InChI Key: SEVHVTAUMRBCSB-UHFFFAOYSA-N
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Description

“N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are a group of pyridine-based molecules that have been extensively studied due to their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of dihydropyridines generally involves a cyclic condensation type reaction, known as the Hantzsch pyridine synthesis . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .


Molecular Structure Analysis

The molecular structure of “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely to be complex due to the presence of multiple functional groups. The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of chemical reactions. They can be synthesized via cyclic condensation type reactions, such as the Hantzsch pyridine synthesis . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” would be influenced by its complex structure. Dihydropyridines are generally amphoteric in nature, showing both acidic and basic properties. They are usually white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Future Directions

The future directions for research on “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by dihydropyridines, there is significant potential for the development of new drugs based on these compounds .

properties

IUPAC Name

N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVHVTAUMRBCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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